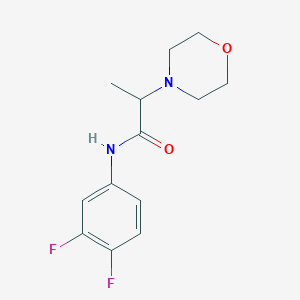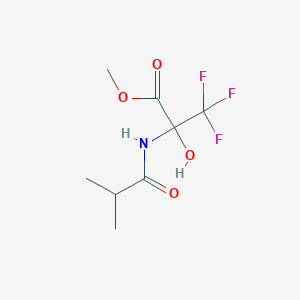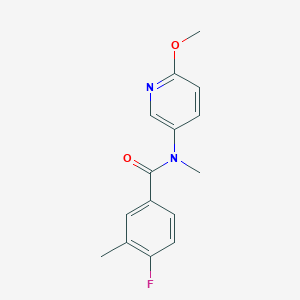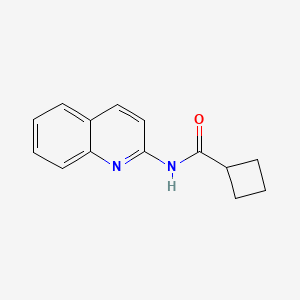
N-quinolin-2-ylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-2-ylcyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline nucleus is a nitrogen-containing bicyclic structure that is found in various natural and synthetic compounds, exhibiting significant biological activities such as antimicrobial, antimalarial, anticancer, and antiviral properties .
準備方法
The synthesis of N-quinolin-2-ylcyclobutanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carboxylic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired compound .
Industrial production methods for quinoline derivatives often involve green and sustainable processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact .
化学反応の分析
N-quinolin-2-ylcyclobutanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound with potassium permanganate can lead to the formation of quinoline-2-carboxylic acid derivatives. Reduction with sodium borohydride can yield the corresponding alcohol, while nucleophilic substitution with sodium methoxide can result in the formation of methoxy-substituted quinoline derivatives .
科学的研究の応用
N-quinolin-2-ylcyclobutanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, antimalarial, and anticancer activities. In medicine, it is investigated for its potential use as a therapeutic agent for various diseases, including bacterial infections, malaria, and cancer .
In the industrial sector, this compound is used in the production of dyes, catalysts, and materials. Its unique chemical properties make it a valuable compound for various industrial applications .
作用機序
The mechanism of action of N-quinolin-2-ylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it acts by inhibiting bacterial DNA synthesis through the promotion of cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death .
In antimalarial applications, this compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival .
類似化合物との比較
N-quinolin-2-ylcyclobutanecarboxamide can be compared with other quinoline derivatives such as quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and 2-phenylquinoline. While these compounds share a similar quinoline nucleus, this compound is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties .
Similar compounds include:
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Phenylquinoline
- 2-Thioxo-1,2-dihydroquinoline-3-carbaldehyde
These compounds exhibit various biological activities and are used in different scientific and industrial applications. the unique structure of this compound makes it a valuable compound for specific research and industrial purposes.
特性
IUPAC Name |
N-quinolin-2-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(11-5-3-6-11)16-13-9-8-10-4-1-2-7-12(10)15-13/h1-2,4,7-9,11H,3,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGTKWFCJNBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
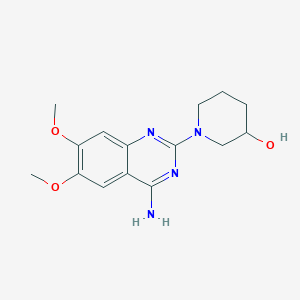
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
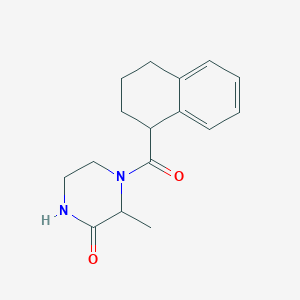

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
